molecular formula C4H8Na2O6S2 B048027 1,4-Butanedisulfonic acid, disodium salt CAS No. 36589-61-4

1,4-Butanedisulfonic acid, disodium salt

Cat. No. B048027
CAS RN: 36589-61-4
M. Wt: 262.2 g/mol
InChI Key: LEUIUWYZAHKPSE-UHFFFAOYSA-L
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Description

Synthesis Analysis

The synthesis process of 1,4-butanedisulphonate disodium salt has been significantly optimized, reducing the reaction time from 36 hours to about 3 hours with the addition of surfactant EDTA, achieving a product yield of 99.39% (C. Pei-lin, 2006).

Molecular Structure Analysis

The structure of 1,4-butanedisulfonic acid, disodium salt, and its derivatives has been explored through various methods, including X-ray diffraction analysis and NMR characterization, providing insight into its molecular geometry and interaction potential with other chemical entities (Shouwen Jin et al., 2014).

Chemical Reactions and Properties

Studies have shown that 1,4-butanedisulfonic acid, disodium salt, is used in the synthesis of dyes, optical brighteners, or fluorescent whitening agents, with detailed toxicology and carcinogenesis studies providing a comprehensive understanding of its chemical behavior and safety profile (National Toxicology Program, 1992).

Physical Properties Analysis

Research into the physical properties of 1,4-butanedisulfonic acid, disodium salt, and its analogs has contributed to the understanding of their dispersion properties in aqueous solutions, highlighting the compound's role in modifying colloidal properties and stabilizing suspensions (M. Guedes et al., 2009).

Chemical Properties Analysis

The chemical properties of 1,4-butanedisulfonic acid, disodium salt, have been explored in the context of its interactions with other chemical species. Studies have focused on its behavior as a hydrotropic agent, affecting the solubility and surface activity of other compounds, thus offering a novel approach to enhancing the properties of surfactants and other active molecules (Xiao Zibing et al., 2017).

Scientific Research Applications

  • Energy Storage : The disodium salt of 2,5-dihydroxy-1,4-benzoquinone shows potential as an anode material for rechargeable sodium ion batteries, offering an average operation voltage of 1.2 V, a reversible capacity of 265 mA hg(-1), and a long cycle life (Zhu et al., 2015).

  • Chemical Analysis : A study developed an ion chromatography method for accurately detecting 1,4-butanedisulfonate anion in ademetionine 1,4-butanedisulfonate, making it an effective method for quality control (Song Han-mi, 2014). Another study developed a high-performance capillary electrophoresis (HPCE) method for analyzing 1,4-butanedisulphonate disodium salt concentration in the synthesis process, noting its fast, accurate, and repeatable nature (C. Pei-lin, 2006).

  • Pharmaceutical Applications : The interactions of 1,4-Butanedisulfonic acid, disodium salt in pharmaceutical compounds have been studied. For instance, an analysis of the compatibility between Ademetionine 1,4-butanedisulfonate and Cefoperazone/Sulbactam revealed that correct dispensing is crucial, as they generate a white precipitate when mixed incorrectly (Shao-hong Yu, 2014).

  • Toxicology : A study conducted toxicology and carcinogenesis studies of 4,4'-Diamino-2,2'-Stilbenedisulfonic Acid, a related compound, in rats and mice. It was observed that dietary diarrhea occurred in rats and mice at high doses, but no gross or microscopic lesions were observed (National Toxicology Program technical report series, 1992).

  • Material Science and Chemistry : The compound has been used in material science and chemistry for various applications. For instance, a study on the dispersion of Cu2O particles in aqueous suspensions containing 4,5-dihydroxy-1,3-benzenedisulfonic acid disodium salt found that dispersant-modified Cu2O suspensions at natural pH levels are stabilized through inner-sphere complexation, resulting in high dispersion ability (M. Guedes et al., 2009).

Safety And Hazards

1,4-Butanedisulfonic acid, disodium salt may cause eye and skin irritation. It may also cause respiratory and digestive tract irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

disodium;butane-1,4-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O6S2.2Na/c5-11(6,7)3-1-2-4-12(8,9)10;;/h1-4H2,(H,5,6,7)(H,8,9,10);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUIUWYZAHKPSE-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCS(=O)(=O)[O-])CS(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Na2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4067989
Record name 1,4-Butanedisulfonic acid, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4067989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Butanedisulfonic acid, disodium salt

CAS RN

36589-61-4
Record name 1,4-Butanedisulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036589614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Butanedisulfonic acid, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,4-Butanedisulfonic acid, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4067989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name disodium butane-1,4-disulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.703
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Sodium 1,4-butanedisulfonate
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
K Wang, GJ Gao, XY Wang - Journal of Molecular Liquids, 2021 - Elsevier
The fabrication of supramolecular amphiphiles by the host–guest interactions between macrocycles and surfactants is an effective method to improve the physical and chemical …
Number of citations: 4 www.sciencedirect.com
MA Aboudzadeh, AS Shaplov, G Hernandez… - Journal of Materials …, 2015 - pubs.rsc.org
Supramolecular ionic networks based on highly delocalized dianions having (trifluoromethane-sulfonyl)imide, (propylsulfonyl)methanide and (cyano-propylsulfonyl)imide groups were …
Number of citations: 21 pubs.rsc.org
Y Abdollahian - 2014 - escholarship.org
Many priority pollutants listed by the US Environmental Protection Agency (EPA) found in wastewater are anionic in charge and are difficult to remediate. This is either due to high …
Number of citations: 2 escholarship.org
CE Augelli-Szafran, LC Walker, H LeVine III - Annual reports in medicinal …, 1999 - Elsevier
Publisher Summary This chapter analyzes β-amyloid as a target for Alzheimer's disease (AD) therapy. One of the cardinal pathological signatures of AD is the deposition of the β-…
Number of citations: 11 www.sciencedirect.com

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